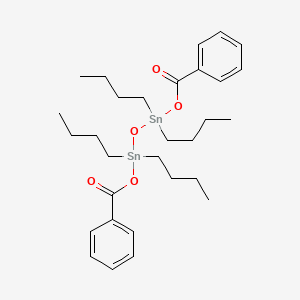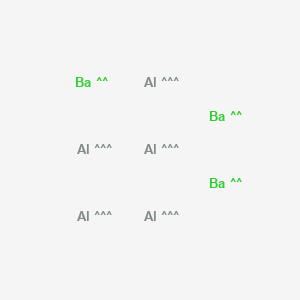![molecular formula C18H35BrO2 B14296457 2-[(13-Bromotridecyl)oxy]oxane CAS No. 116452-12-1](/img/structure/B14296457.png)
2-[(13-Bromotridecyl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(13-Bromotridecyl)oxy]oxane is an organic compound that features a brominated long-chain alkyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(13-Bromotridecyl)oxy]oxane typically involves the reaction of 13-bromotridecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols in organic synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(13-Bromotridecyl)oxy]oxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of 13-hydroxytridecyl oxane.
Oxidation: Formation of 13-oxotridecyl oxane or 13-carboxytridecyl oxane.
Reduction: Formation of tridecyl oxane.
Scientific Research Applications
2-[(13-Bromotridecyl)oxy]oxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with specific properties, such as hydrophobic coatings.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-[(13-Bromotridecyl)oxy]oxane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxane ring can act as a protecting group for alcohols. These interactions can influence the compound’s reactivity and its ability to form stable intermediates in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the long-chain alkyl group.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: A similar compound with a shorter brominated alkyl chain.
Uniqueness
2-[(13-Bromotridecyl)oxy]oxane is unique due to its long brominated alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobicity and specific reactivity patterns .
Properties
CAS No. |
116452-12-1 |
|---|---|
Molecular Formula |
C18H35BrO2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(13-bromotridecoxy)oxane |
InChI |
InChI=1S/C18H35BrO2/c19-15-11-8-6-4-2-1-3-5-7-9-12-16-20-18-14-10-13-17-21-18/h18H,1-17H2 |
InChI Key |
HEZZOESFSODHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)

![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)


![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)




![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
